Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13740149
InChI: InChI=1S/C14H19NO4/c1-9-7-13(19-10-3-5-18-6-4-10)12(15)8-11(9)14(16)17-2/h7-8,10H,3-6,15H2,1-2H3
SMILES: CC1=CC(=C(C=C1C(=O)OC)N)OC2CCOCC2
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol

Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate

CAS No.:

Cat. No.: VC13740149

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate -

Specification

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
IUPAC Name methyl 5-amino-2-methyl-4-(oxan-4-yloxy)benzoate
Standard InChI InChI=1S/C14H19NO4/c1-9-7-13(19-10-3-5-18-6-4-10)12(15)8-11(9)14(16)17-2/h7-8,10H,3-6,15H2,1-2H3
Standard InChI Key GMYGDXRJFKVMTP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C(=O)OC)N)OC2CCOCC2
Canonical SMILES CC1=CC(=C(C=C1C(=O)OC)N)OC2CCOCC2

Introduction

Synthesis and Preparation

The synthesis of compounds similar to Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate typically involves multi-step reactions, including esterification, etherification, and amination reactions. The starting materials could include benzoic acid derivatives, tetrahydro-2H-pyran-4-ol, and appropriate aminating agents.

Steps for Synthesis:

  • Esterification: Formation of the methyl benzoate backbone.

  • Etherification: Introduction of the tetrahydro-2H-pyran-4-yl group.

  • Amination: Introduction of the amino group at the 5-position.

Potential Applications

Compounds with similar structures to Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of an amino group and an ether linkage can contribute to interactions with biological targets.

Biological Activities:

  • Anti-inflammatory: Potential interaction with enzymes involved in inflammation pathways.

  • Antimicrobial: Possible interaction with microbial cell membranes or enzymes.

  • Anticancer: Potential inhibition of cancer cell growth or proliferation.

Research Findings and Future Directions

While specific research findings on Methyl 5-amino-2-methyl-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoate are not available, studies on similar compounds suggest that they can be valuable in drug discovery and development. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.

Future Research Directions:

  • Synthesis Optimization: Developing efficient synthetic routes.

  • Biological Evaluation: Assessing anti-inflammatory, antimicrobial, and anticancer activities.

  • Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance biological activity.

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